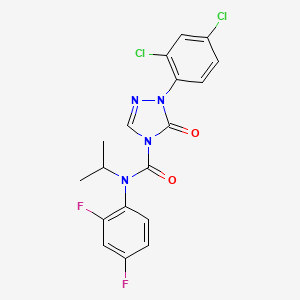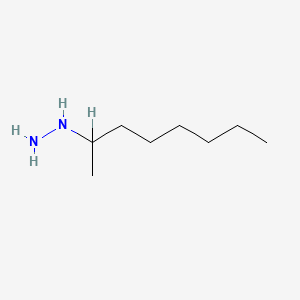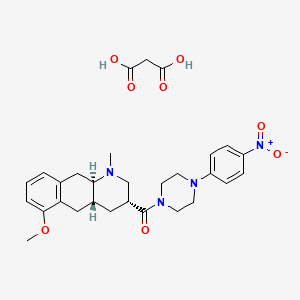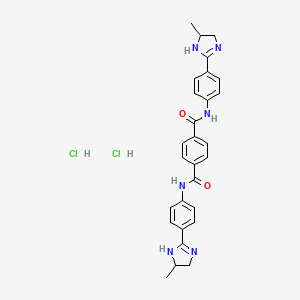
Ipfencarbazon
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Thymin hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
DNA-Struktur und -Funktion: Thymin ist entscheidend für die Stabilität und Funktion von DNA und paart sich mit Adenin, um die Doppelhelixstruktur zu bilden.
Krebsforschung: Thymindimere, die durch UV-Exposition gebildet werden, werden auf ihre Rolle bei Mutationen und der Entstehung von Krebs untersucht.
Wasseraufbereitung: Thymindimere werden als UV-Desinfektionsdosimeter in Trinkwasseraufbereitungsanlagen verwendet.
Immuntherapie: Thymindimere werden als potenzielle Biomarker für Nierenzellkarzinome untersucht.
5. Wirkmechanismus
Thymin übt seine Wirkungen hauptsächlich durch seine Rolle in der DNA aus:
Wasserstoffbrückenbindungen: Thymin bildet zwei Wasserstoffbrückenbindungen mit Adenin, wodurch die DNA-Doppelhelix stabilisiert wird.
DNA-Reparatur: Thymindimere, die durch UV-Exposition gebildet werden, können durch Photolyase-Enzyme oder Exzisionsreparaturmechanismen repariert werden.
Krebsbehandlung: Thymin ist ein Ziel für 5-Fluorouracil, ein Medikament, das in der Krebsbehandlung eingesetzt wird und die DNA-Synthese in aktiv teilenden Zellen hemmt.
Wirkmechanismus
Target of Action
Ipfencarbazone primarily targets the biosynthesis of very-long-chain fatty acids (VLCFA) in plants . VLCFAs play a crucial role in various biological processes, including the formation of plant cell membranes and energy storage .
Mode of Action
Ipfencarbazone interacts with its target by inhibiting the elongation of VLCFAs . This inhibition occurs at the level of the VLCFA elongase (VLCFAE), an enzyme complex responsible for the elongation of VLCFAs . Ipfencarbazone binds to the VLCFAE irreversibly, leading to a decrease in the synthesis of VLCFAs .
Biochemical Pathways
The primary biochemical pathway affected by ipfencarbazone is the VLCFA synthesis pathway . By inhibiting VLCFAE, ipfencarbazone disrupts the elongation of VLCFAs, leading to a decrease in the content of fatty acids consisting of more than 20 carbon atoms . This disruption affects various downstream processes, including cell membrane formation and energy storage .
Pharmacokinetics
The pharmacokinetics of ipfencarbazone involve its absorption, distribution, metabolism, and excretion (ADME) in the plant system . Upon application, ipfencarbazone accumulates in rice plants . The residues decrease linearly over time and reach below the limit of quantitation on the 30th day after application . The average half-life of ipfencarbazone is approximately 4 days .
Result of Action
The action of ipfencarbazone results in a reduction in the growth and number of tillers in plants, accompanied by a darkening green color and the twisting and unfurling of leaves . These effects are particularly pronounced in barnyard grass, against which ipfencarbazone demonstrates excellent efficacy .
Action Environment
The action, efficacy, and stability of ipfencarbazone are influenced by various environmental factors. For instance, the herbicide exhibits high activity and long residual activity against Echinochloa spp. and other weeds, demonstrating its effectiveness in various environmental conditions . Furthermore, ipfencarbazone is highly safe even when applied during transplanting in paddy fields, indicating its stability under different application conditions .
Biochemische Analyse
Biochemical Properties
Ipfencarbazone inhibits the biosynthesis of very long chain fatty acids (VLCFAs) in plants . It interacts with VLCFA elongase (VLCFAE), an enzyme involved in the elongation of VLCFAs . The inhibitory effect of Ipfencarbazone on VLCFA elongation is higher in late watergrass than in rice .
Cellular Effects
The effects of Ipfencarbazone on cells are primarily observed in its impact on fatty acid synthesis. By inhibiting VLCFA elongation, Ipfencarbazone disrupts normal cellular processes, leading to a reduction in the growth and number of tillers in plants .
Molecular Mechanism
Ipfencarbazone binds to VLCFAE irreversibly, inhibiting the enzyme’s activity . This binding interaction disrupts the normal process of VLCFA elongation, leading to the observed herbicidal effects .
Temporal Effects in Laboratory Settings
In a supervised field trial conducted on rice crops, the initial accumulation of Ipfencarbazone in rice plants was observed to decrease linearly over time . The residues reached below the limit of quantitation on the 30th and 97th day after application in both standard and double doses . The average half-life of Ipfencarbazone was approximately 4 days .
Metabolic Pathways
Ipfencarbazone is involved in the metabolic pathway of VLCFA synthesis . By inhibiting VLCFAE, it disrupts this pathway, affecting the levels of VLCFAs in the plant .
Vorbereitungsmethoden
Thymin kann durch verschiedene Verfahren synthetisiert werden:
Methylierung von Uracil: Thymin kann durch Methylierung von Uracil am 5. Kohlenstoffatom gewonnen werden.
Hydroformylierung von Methylacrylat: Diese grüne und praktische Methode beinhaltet die Verwendung von Methylacrylat unter Hydroformylierungsbedingungen, um Methyl-α-formylpropionat zu erzeugen, das dann zur Synthese von Thymin verwendet wird.
Analyse Chemischer Reaktionen
Thymin unterliegt verschiedenen chemischen Reaktionen:
Oxidation: Thymin kann im Laufe der Zeit nach dem Tod eines Organismus zu Hydantoinen oxidiert werden.
Bildung von Thymindimeren: In Gegenwart von ultraviolettem Licht können sich zwei benachbarte Thyminmoleküle zu einem Dimer zusammenlagern, wodurch „Knicke“ im DNA-Molekül entstehen.
Reaktionen mit Ozon: Thymin reagiert mit Ozon, was zur Bildung verschiedener Produkte wie 5-Hydroperoxy-5-methylhydantoin führt.
Vergleich Mit ähnlichen Verbindungen
Thymin wird mit anderen Pyrimidin-Nucleobasen verglichen:
Uracil: Thymin wird in der RNA durch Uracil ersetzt.
Cytosin: Eine weitere Pyrimidin-Nucleobase, Cytosin, paart sich sowohl in DNA als auch in RNA mit Guanin.
Adenin und Guanin: Dies sind Purin-Nucleobasen, die sich in der DNA mit Thymin bzw. Cytosin paaren.
Die einzigartige Rolle von Thymin bei der Stabilität von DNA und seine Beteiligung an verschiedenen biologischen Prozessen machen es zu einer Verbindung von großem Interesse in der wissenschaftlichen Forschung und in industriellen Anwendungen.
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-5-oxo-N-propan-2-yl-1,2,4-triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2F2N4O2/c1-10(2)25(16-6-4-12(21)8-14(16)22)17(27)24-9-23-26(18(24)28)15-5-3-11(19)7-13(15)20/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYXNIKICPUXJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=C(C=C(C=C1)F)F)C(=O)N2C=NN(C2=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058019 | |
| Record name | Ipfencarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212201-70-2 | |
| Record name | Ipfencarbazone [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212201702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ipfencarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IPFENCARBAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ14O0CKS1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ipfencarbazone?
A1: Ipfencarbazone is a herbicide that acts by inhibiting the biosynthesis of very long chain fatty acids (VLCFAs) in plants. [, ] This inhibition disrupts cell division in susceptible weeds, ultimately leading to their control. [, ]
Q2: How does Ipfencarbazone interact with its target in plants?
A2: Research suggests that Ipfencarbazone irreversibly binds to VLCFA elongase (VLCFAE), the enzyme responsible for VLCFA elongation. [] This binding becomes stronger with increased pre-incubation time, indicating a time-dependent inhibition mechanism. []
Q3: Is Ipfencarbazone's inhibitory effect specific to certain plant species?
A3: While Ipfencarbazone inhibits VLCFA elongation in both rice and late watergrass, its inhibitory effect is stronger in late watergrass. [] This suggests a differential affinity of Ipfencarbazone towards the VLCFAEs of different plants, contributing to its selective herbicidal activity. []
Q4: How does the herbicidal activity of Ipfencarbazone perform under varying environmental conditions?
A4: Studies demonstrate that environmental factors like temperature, soil texture, water leakage, and flooding water depth have minimal impact on the herbicidal activity and phytotoxicity of Ipfencarbazone. [] It effectively inhibits the emergence of Echinochloa spp. for extended periods under varying soil and water conditions. []
Q5: Are there any synergistic effects observed when Ipfencarbazone is used in combination with other herbicides?
A5: Yes, research indicates that Ipfencarbazone demonstrates synergistic action when combined with certain herbicides like Tefuryltrione. [, ] These combinations enhance weed control efficacy, particularly against Echinochloa and Leptochloa species. []
Q6: Are there specific formulations of Ipfencarbazone available for agricultural use?
A6: Yes, Ipfencarbazone is commercially available in formulations like Winner® and Fighter® in Japan. [] Additionally, various other combinations incorporating Ipfencarbazone have been developed and released for agricultural applications. []
Q7: What analytical techniques are employed to detect and quantify Ipfencarbazone residues in agricultural products?
A7: Several analytical methods have been developed for Ipfencarbazone analysis. Gas chromatography coupled with electron capture detection (GC-ECD) and gas chromatography/mass spectrometry (GC/MS) are used for quantification and confirmation of Ipfencarbazone residues. [] Additionally, Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have also been developed for the determination of Ipfencarbazone in various matrices like agricultural products, livestock products, and seafood. []
Q8: Have any official analytical methods been established for Ipfencarbazone determination?
A8: Yes, rigorous studies have been conducted to develop and validate official analytical methods for Ipfencarbazone determination in agricultural products using GC-ECD and GC/MS. [] These methods adhere to the criteria outlined in CODEX guidelines, ensuring accuracy and reliability. []
Q9: What are the reported limits of detection and quantification for Ipfencarbazone using the developed analytical methods?
A9: The limit of detection (LOD) for Ipfencarbazone using GC-ECD is 0.003 mg/kg, while the limit of quantification (LOQ) is 0.01 mg/kg. [] These low detection and quantification limits ensure the reliable monitoring of Ipfencarbazone residues in various matrices.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B1662440.png)









![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)

